![molecular formula C25H28N6O4 B2826089 N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide CAS No. 1243095-82-0](/img/structure/B2826089.png)
N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine-based compound that has shown promise in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships and Receptor Antagonism
Research on pyrazole derivatives, closely related to the compound , has provided insights into the structure-activity relationships (SAR) of cannabinoid receptor antagonists. Studies have highlighted the importance of specific substituents for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including a para-substituted phenyl ring and a carboxamido group at particular positions of the pyrazole ring. These findings aid in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes that could antagonize the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Synthesis and Evaluation of Cycloalkyl Analogues
Further exploration into the synthesis and biological evaluation of cycloalkyl and phenyl analogues of the pyrazole class of cannabinoid ligands, including structural studies, has shed light on ligand conformation and receptor affinity. These studies contribute to understanding the structural requirements for CB1 and CB2 ligand binding, which is crucial for the design of new therapeutic agents targeting cannabinoid receptors (Krishnamurthy et al., 2004).
Antitubercular Activity
The compound's structural framework serves as a basis for designing inhibitors targeting bacterial enzymes, such as Mycobacterium tuberculosis GyrB. Analogues of this chemical scaffold have shown promising activity against tuberculosis, highlighting their potential in addressing antibiotic resistance and developing new antitubercular therapies (Jeankumar et al., 2013).
Molecular Docking and Biological Evaluation
Incorporating the pyrazole and phenylthio moieties into polyhydroquinoline scaffolds has led to the synthesis of compounds with significant antibacterial, antitubercular, and antimalarial activities. Molecular docking studies complement these findings by providing insights into the interaction mechanisms of these compounds with biological targets, suggesting their utility in developing new treatment options for infectious diseases (Sapariya et al., 2017).
Propiedades
IUPAC Name |
N-butan-2-yl-3-[2-[2-(4-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)13-14-29-23(34)19-7-5-6-8-20(19)31-24(29)28-30(25(31)35)15-22(33)27-18-11-9-16(2)10-12-18/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHTFYHOGCRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

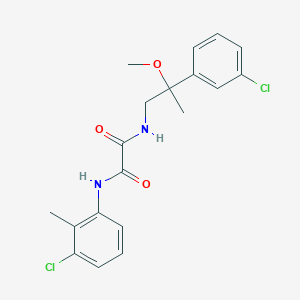
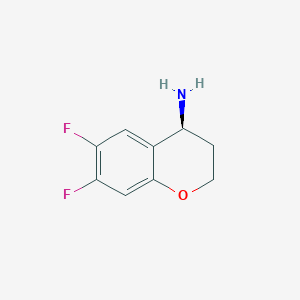
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)
![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2826016.png)
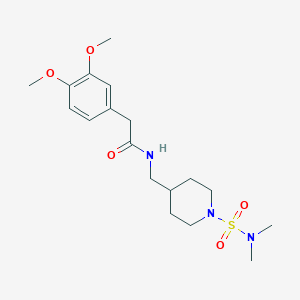


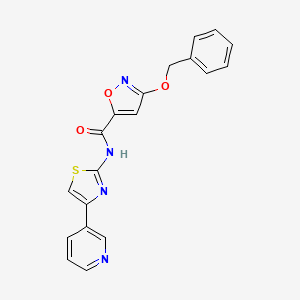

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
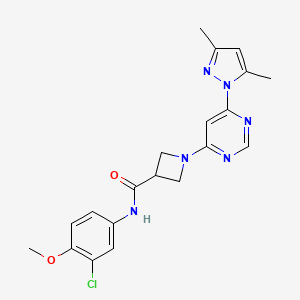
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)
